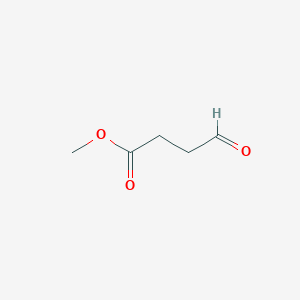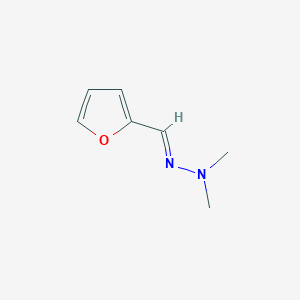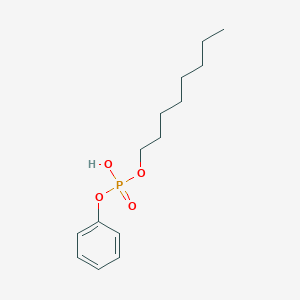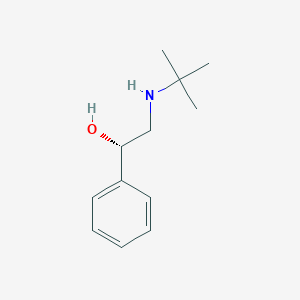
4-オキソブタン酸メチル
概要
説明
Methyl 4-oxobutanoate is an organic compound with the molecular formula C5H8O3. It is a colorless oil with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is characterized by its reactivity as both an ester and a ketone, making it versatile in various chemical reactions .
科学的研究の応用
Methyl 4-oxobutanoate is utilized in various scientific research applications. In chemistry, it is used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through stereodivergent strategies . In biology and medicine, it has been studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic purposes . In the industry, it is used as an intermediate in the synthesis of gamma-butyrolactone, 1,4-butanediol, and glutamate .
作用機序
Target of Action
Methyl 4-oxobutanoate is a versatile compound used in various industries and laboratory settings It has been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
Mode of Action
The mode of action of Methyl 4-oxobutanoate involves its reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Biochemical Pathways
Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . This compound is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .
Pharmacokinetics
It is known that this compound is highly soluble in water, ethanol, and other polar solvents . Its solubility in non-polar solvents, however, is limited . This property could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 4-oxobutanoate’s action are largely dependent on its use in various synthetic pathways . For instance, in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, the compound contributes to the formation of these alkaloids, which have therapeutic potential .
Action Environment
The action, efficacy, and stability of Methyl 4-oxobutanoate can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C . .
生化学分析
Biochemical Properties
Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . It is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of Methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .
Molecular Mechanism
Methyl 4-oxobutanoate can participate in nucleophilic addition reactions due to the presence of the carbonyl group . This adds versatility to its applications and influences its mechanism of action at the molecular level.
準備方法
Methyl 4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide . Another method includes the ozonolysis of 5-methyl-4-hexenoic acid methyl ester followed by treatment with triphenyl phosphine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
化学反応の分析
Methyl 4-oxobutanoate undergoes various types of chemical reactions due to its ester and ketone functional groups. It can participate in esterification reactions with alcohols, forming different esters . Additionally, it can undergo nucleophilic addition reactions due to the presence of the carbonyl group . Common reagents used in these reactions include alcohols, amines, and organometallic compounds. Major products formed from these reactions include different esters, amides, and alcohols .
類似化合物との比較
Methyl 4-oxobutanoate is similar to compounds such as methyl 4,4-dimethoxybutyrate and gamma-methoxy-gamma-butyrolactone . These compounds share similar functional groups and reactivity but differ in their specific applications and properties. For example, gamma-methoxy-gamma-butyrolactone is used as an intermediate in the synthesis of other industrial compounds, while methyl 4,4-dimethoxybutyrate is used in the preparation of specific pharmaceuticals .
特性
IUPAC Name |
methyl 4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVZNAPRCRXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160736 | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-19-5 | |
| Record name | Methyl 4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)







![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
